molecular formula C18H15NO3 B2561807 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 350989-62-7

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2561807
CAS RN: 350989-62-7
M. Wt: 293.322
InChI Key: FYNXBOGQOPBGMF-UHFFFAOYSA-N
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Description

“2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 350989-62-7 and a linear formula of C18H15NO3 . It has a molecular weight of 293.32 .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied and various synthesis protocols have been reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C18H15NO3/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(20)21)14-8-3-4-9-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) .


Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, including 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid , are pivotal in drug discovery due to their pharmacological properties . They serve as a scaffold for synthesizing compounds with potential therapeutic effects. The structural versatility allows for the creation of a wide range of bioactive molecules, targeting various diseases.

Antibacterial Agents

Recent studies have synthesized new derivatives of quinoline carboxylic acid to evaluate their antibacterial efficacy . These compounds have shown promising results against both Gram-negative and Gram-positive bacteria, including strains of methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) of these derivatives provides insights into designing more effective antibacterial drugs.

Organic Synthesis

Quinoline and its derivatives are essential in synthetic organic chemistry. They are used to construct complex organic molecules through various synthesis protocols, such as the Gould–Jacob, Friedländer, and Doebner reactions . These reactions are fundamental in producing a variety of quinoline-based compounds for further application in different fields.

Enzyme Inhibition

Quinoline carboxylic acids have been investigated as potent scaffolds for developing enzyme inhibitors . These inhibitors can regulate enzymatic activity within biological systems, which is crucial for treating diseases where enzymes play a pathological role.

Antimicrobial Resistance Combat

The rise of antimicrobial resistance is a global health concern. Quinoline derivatives are part of the advancements to combat this issue. They are involved in the modification of existing antibiotic classes and the development of new antimicrobial agents .

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid” and similar compounds likely involve further exploration of their potential applications in these areas.

properties

IUPAC Name

2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(20)21)14-8-3-4-9-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXBOGQOPBGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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